molecular formula C27H26N2O4S B491616 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide CAS No. 518319-67-0

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide

Cat. No.: B491616
CAS No.: 518319-67-0
M. Wt: 474.6g/mol
InChI Key: KPCNSWZVKYCVSU-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Functional Insights

  • Furosemide Cocrystals : Research on the crystal growth of furosemide cocrystals with various coformers, including isonicotinamide, reveals insights into intermolecular interactions and the formation of different synthons. These studies highlight the importance of multitechnique approaches to characterize organic solids and have implications for the design and development of new pharmaceutical formulations (Harriss et al., 2014).
  • Butyrophenones with Dopamine and Serotonin Affinity : The synthesis of conformationally restricted butyrophenones as potential antipsychotic agents emphasizes the role of chemical scaffolds similar to the furan and tetrahydrodibenzo[b,d]furan units. These compounds exhibit selectivity for dopamine and serotonin receptors, showcasing the therapeutic potential of such structures (Raviña et al., 2000).
  • Dibenzo[b,d]furan-based Materials for OLEDs : Studies on dibenzo[b,d]furan derivatives as hole-blocking materials in organic light-emitting diodes (OLEDs) highlight the utility of this motif in materials science. The high thermal stability and energy levels of these compounds contribute to the development of high-performance phosphorescent OLEDs (Hong et al., 2020).

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-17-14-19(3)26(15-18(17)2)34(31,32)29(27(30)20-10-12-28-13-11-20)21-8-9-25-23(16-21)22-6-4-5-7-24(22)33-25/h8-16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCNSWZVKYCVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.